Zimelidine Dihydrochloride

Descripción

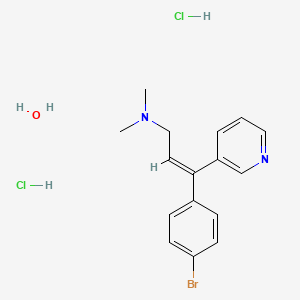

Structure

2D Structure

Propiedades

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2.2ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;/h3-10,12H,11H2,1-2H3;2*1H/b16-9-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGURXWCQYHDIR-ULPVBNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30110045 | |

| Record name | Zimelidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60525-15-7, 61129-30-4 | |

| Record name | Zimeldine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060525157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zimelidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zimelidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIMELDINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GLK27586K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zimelidine Dihydrochloride: A Technical Guide to its Mechanism of Action on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimelidine, developed in the late 1970s, was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of major depressive disorder.[1][2][3] Structurally derived from the antihistamine brompheniramine, it represented a significant departure from the then-dominant tricyclic antidepressants (TCAs) due to its more targeted pharmacological profile.[1][4] The primary mechanism of action of Zimelidine is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-hydroxytryptamine, 5-HT).[5][6] This guide provides an in-depth technical overview of Zimelidine's interaction with SERT, including quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanism of Action

The therapeutic effects of Zimelidine are primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), a protein encoded by the SLC6A4 gene.[7][8] SERT is a presynaptic membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial step for terminating serotonergic neurotransmission.[9][10]

Zimelidine's mechanism involves the following key steps:

-

Binding to SERT: Zimelidine binds to the serotonin reuptake pump on the neuronal membrane.[7][11]

-

Inhibition of Serotonin Reuptake: This binding competitively inhibits the transport of serotonin from the synaptic cleft into the presynaptic neuron.

-

Increased Synaptic Serotonin: The blockade of reuptake leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing and prolonging its availability to bind with postsynaptic 5-HT receptors.[7][12]

-

Downstream Effects: The enhanced serotonergic signaling is believed to trigger a cascade of neuroadaptive changes that underlie the antidepressant effect, which typically manifests after several weeks of treatment.[10]

A key feature of Zimelidine is its selectivity. It and its active N-demethylated metabolite, norzimelidine, show a marked preference for inhibiting serotonin uptake over the reuptake of norepinephrine (NE) and dopamine (DA).[2] Furthermore, unlike tricyclic antidepressants, Zimelidine has a negligible affinity for other critical receptors, including muscarinic, histaminergic, and adrenergic receptors, which accounts for its more favorable side-effect profile, particularly the low incidence of anticholinergic effects and sedation.[2][11]

Quantitative Data: Transporter Inhibition Profile

The selectivity of Zimelidine and its metabolite is quantified by their respective inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for the monoamine transporters. While extensive quantitative data from single studies is sparse in the provided literature, a combination of direct values and qualitative descriptions illustrates its selectivity.

| Compound | Target Transporter | Parameter | Value | Potency/Selectivity | Reference |

| Zimelidine | Human SERT | IC₅₀ | 1877 nM | Potent Inhibitor | [8] |

| Human NET | - | - | Much lower affinity than for SERT | ||

| Human DAT | - | - | Negligible effect | ||

| Norzimelidine | SERT | - | - | Active Metabolite, Potent Inhibitor | [2] |

| NET | - | - | Much lower affinity than for SERT |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of Zimelidine action on the serotonin transporter (SERT).

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay for SERT.

Logical Relationship

Caption: Selectivity profile of Zimelidine and its primary metabolite.

Experimental Protocols

The characterization of Zimelidine's mechanism of action relies on established in vitro assays. Below are detailed methodologies for two key experiments.

Serotonin Reuptake Inhibition Assay

This functional assay measures a compound's ability to block the uptake of serotonin into cells or synaptosomes.

-

Objective: To determine the IC₅₀ value of Zimelidine for the serotonin transporter.

-

Materials:

-

Biological System: Human embryonic kidney (HEK293) cells stably transfected with the human SERT gene (hSERT-HEK293), JAR human placental cells endogenously expressing SERT, or rat brain synaptosomes.[13]

-

Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

-

Test Compound: Zimelidine Dihydrochloride, dissolved and serially diluted.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Instrumentation: Scintillation counter, cell harvester/filtration manifold.

-

-

Methodology:

-

Cell Plating: hSERT-HEK293 or JAR cells are cultured and plated into multi-well plates (e.g., 96-well) and grown to confluence.[13] If using synaptosomes, they are prepared from fresh rat brain homogenate.[13]

-

Pre-incubation: Cells/synaptosomes are washed and pre-incubated with assay buffer containing various concentrations of Zimelidine (or vehicle for control) for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of [³H]5-HT to each well.

-

Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C, allowing for transporter-mediated uptake of the radiolabeled serotonin.

-

Termination of Uptake: The reaction is rapidly terminated by washing the cells with ice-cold assay buffer to remove the free (un-transported) [³H]5-HT. This is often done using a cell harvester that lyses the cells and transfers the contents onto filter mats.

-

Measurement: The radioactivity trapped inside the cells (and thus on the filters) is quantified using a liquid scintillation counter.[8]

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., fluoxetine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each Zimelidine concentration is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.[14]

-

Objective: To determine the inhibition constant (Kᵢ) of Zimelidine for the serotonin transporter.

-

Materials:

-

Biological System: Membrane preparations from hSERT-HEK293 cells or other tissues rich in SERT.[15]

-

Radioligand: A high-affinity SERT radioligand, such as [³H]citalopram or [¹²⁵I]RTI-55.

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: Tris-HCl or similar buffer.

-

Instrumentation: Filtration manifold, scintillation counter or gamma counter.

-

-

Methodology:

-

Assay Setup: In assay tubes or a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of the chosen radioligand and a range of concentrations of unlabeled Zimelidine.[14]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes, to which the radioligand is bound, while the unbound radioligand passes through.[14]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation or gamma counter.[15]

-

Data Analysis:

-

Total Binding: Measured in the absence of any competing ligand.

-

Non-specific Binding (NSB): Measured in the presence of a saturating concentration of a non-labeled SERT-specific drug (e.g., paroxetine) to block all specific binding sites.

-

Specific Binding: Calculated as Total Binding - NSB.

-

The specific binding data in the presence of different Zimelidine concentrations are plotted against the log of the competitor concentration to generate a competition curve. The IC₅₀ value is determined from this curve.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]

-

-

References

- 1. Zimelidine - Wikipedia [en.wikipedia.org]

- 2. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zimelidine [bionity.com]

- 4. The Rise and Sudden Fall of Zimelidine: The First SSRI | 2020-11-16 | CARLAT PUBLISHING [thecarlatreport.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. bioivt.com [bioivt.com]

- 10. ClinPGx [clinpgx.org]

- 11. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Antidepressants and serotonergic neurotransmission: an integrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Zimelidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and chemical characterization of Zimelidine Dihydrochloride. Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed, distinguished by its pyridylallylamine structure.[1] Although it was withdrawn from the market due to rare side effects, it remains a significant compound for neuropharmacology research, particularly in studies involving serotonin reuptake mechanisms.[2] This guide details a modern synthetic route and the analytical methodologies required for its thorough characterization, presenting quantitative data in accessible tables and illustrating workflows with clear diagrams.

Chemical and Physical Properties

This compound is the dihydrochloride salt form of Zimelidine, which enhances its solubility and stability. Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine dihydrochloride | [1][3] |

| CAS Number | 60525-15-7 (anhydrous dihydrochloride); 61129-30-4 (dihydrochloride monohydrate) | [1] |

| Molecular Formula | C₁₆H₁₇BrN₂ · 2HCl (or C₁₆H₁₉BrCl₂N₂) | [4] |

| Molecular Weight | 390.15 g/mol | [4] |

| Appearance | Typically exists as a solid at room temperature. | [5] |

| Solubility | Soluble in water (<31.72 mg/ml). | |

| Basic pKa | 8.62 | [4] |

Synthesis of this compound

A stereoselective synthesis for (Z)-Zimelidine has been reported, which provides a clear and efficient pathway to the desired isomer.[6] The process begins with readily available ester starting materials and utilizes a key Suzuki-coupling reaction. The final free base is then converted to the dihydrochloride salt.

Experimental Protocol: Multi-step Synthesis

-

Step 1: Formation of (Z)-Enol Tosylates: The synthesis starts with β-ketoesters or α-formyl esters. These are converted into their corresponding (Z)-stereo defined enol tosylates through stereo-complementary enol tosylation reactions.[6]

-

Step 2: Suzuki Coupling: The resulting enol tosylate undergoes a Suzuki-coupling reaction with 3-pyridylboronic acid, (3-Py)B(OH)₂, to form the carbon-carbon bond between the pyridine ring and the propenyl backbone.[6]

-

Step 3: Reduction and Functional Group Transformation: The ester group of the coupled product is reduced using Diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then converted to a chloride using thionyl chloride (SOCl₂).[6]

-

Step 4: Amination: The final step in forming the free base is the reaction of the chloride intermediate with an aqueous solution of dimethylamine to yield (Z)-Zimelidine.[6]

-

Step 5: Salt Formation: The purified (Z)-Zimelidine free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with two equivalents of hydrochloric acid (either as a gas or a concentrated solution) to precipitate this compound. The resulting solid is then filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Chemical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Experimental Protocol (LC-MS): A solution of this compound is prepared in a suitable solvent like methanol or acetonitrile/water. The solution is introduced into an LC-MS system, typically using an electrospray ionization (ESI) source in positive ion mode. The mass analyzer (e.g., Quadrupole, Ion Trap, or Orbitrap) scans for ions, and MS/MS fragmentation is performed on the precursor ion to confirm the structure.[3]

| Parameter | Value | Reference(s) |

| Technique | ESI-MS/MS | [3] |

| Precursor Ion | [M+H]⁺ | [3] |

| Precursor m/z | 317.0648 | [3] |

| Top Peak m/z | 272.0 | [3] |

| 2nd Peak m/z | 193.1 | [3] |

| 3rd Peak m/z | 71.1 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bond. Both ¹H and ¹³C NMR are crucial for full characterization.

Experimental Protocol (¹H and ¹³C NMR): A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and potentially 2D-NMR (e.g., COSY, HSQC) experiments are performed to assign all proton and carbon signals. Although specific spectral data is not readily available in public literature, vendors of the standard may provide HNMR reports upon request.[7] Predicted ¹³C NMR data is also referenced in databases.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is available in established pharmaceutical reference libraries.[8]

Experimental Protocol (FTIR-ATR): A small amount of the solid this compound powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the range of approximately 4000-400 cm⁻¹. Key absorption bands corresponding to aromatic C-H, C=C, C-N, and C-Br bonds are identified.

Expected Characteristic IR Bands:

| Functional Group | Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic & Alkene Stretch | 1600 - 1450 |

| C-N Stretch | 1250 - 1020 |

| C-Br Stretch | 690 - 515 |

Chromatography

Chromatographic methods are vital for assessing the purity of the synthesized compound and for quantitative analysis.

Experimental Protocol (HPLC): A High-Performance Liquid Chromatography (HPLC) method is developed using a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. Detection is typically performed with a UV detector at a wavelength where the analyte shows strong absorbance. The method is validated for linearity, accuracy, and precision. HPLC has been successfully used to assay concentrations of Zimelidine and its metabolites in plasma samples.[5]

Experimental Protocol (GLC): A Gas-Liquid Chromatography (GLC) method has also been developed for the analysis of Zimelidine and its primary metabolite, norzimelidine, in plasma.[9] This method involves derivatization of norzimelidine with heptafluorobutyric anhydride for improved separation and detection.[9]

References

- 1. Zimelidine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: this compound (CHEMBL1257002) - ChEMBL [ebi.ac.uk]

- 5. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]

- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine (Zimelidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, a selective serotonin reuptake inhibitor (SSRI) commonly known as Zimelidine.[1][2] This document details the primary synthetic methodologies, including the classical approach commencing with 3-benzoylpyridine and a more contemporary strategy employing Suzuki coupling. Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate laboratory replication. Furthermore, this guide illustrates the synthetic workflow and the compound's mechanism of action through schematic diagrams.

Introduction

(Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, or Zimelidine, was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[2][3][4] Its structure, a pyridylallylamine, is distinct from other classes of antidepressants.[2] Zimelidine's therapeutic effect is achieved by selectively blocking the reuptake of serotonin at the neuronal membrane's serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5] This guide focuses on the chemical synthesis of the (Z)-isomer, which is the pharmacologically active form.

Synthetic Routes and Mechanisms

Two primary synthetic routes for Zimelidine have been prominently described in the literature. The classical approach often utilizes a Grignard reaction followed by dehydration and amination, while a more modern approach leverages a stereoselective Suzuki coupling reaction.

Classical Synthesis via Grignard Reaction

This route typically begins with the reaction of a pyridinyl Grignard reagent with a substituted benzonitrile, followed by a series of transformations to yield the final product.

-

Step 1: Grignard Reaction: The synthesis is initiated by the formation of a Grignard reagent from 3-bromopyridine, which then reacts with 4-bromobenzonitrile. This reaction forms a ketone intermediate after hydrolysis.

-

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction: The ketone is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the allylic amine precursor. This step is crucial for establishing the carbon-carbon double bond.

-

Step 3: Reduction and Amination: The resulting intermediate is then reduced and aminated to introduce the N,N-dimethylamino group, yielding Zimelidine. Stereochemical control to obtain the desired (Z)-isomer can be a challenge in this route and may require specific reaction conditions or purification techniques.

Modern Stereoselective Synthesis via Suzuki Coupling

A more recent and stereoselective approach involves the use of a Suzuki coupling reaction to form the diaryl-substituted alkene core of Zimelidine.[6]

-

Step 1: Formation of a Stereodefined Enol Tosylate: The synthesis commences with the formation of a (Z)-stereo defined enol tosylate from a β-ketoester.[6] This step is critical for establishing the stereochemistry of the final product.

-

Step 2: Suzuki Coupling: The enol tosylate then undergoes a Suzuki-Miyaura cross-coupling reaction with 3-pyridylboronic acid.[6] This reaction is highly efficient in forming the carbon-carbon bond between the phenyl and pyridinyl rings with retention of the (Z) stereochemistry.

-

Step 3: Reduction and Amination: The ester group in the coupled product is reduced to an alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then converted to a leaving group, typically a chloride, using thionyl chloride (SOCl₂). Finally, reaction with aqueous dimethylamine furnishes (Z)-Zimelidine.[6]

Experimental Protocols

The following protocols are detailed representations of the synthetic steps described above.

Protocol for Classical Synthesis

Step 1: Synthesis of (4-bromophenyl)(pyridin-3-yl)methanone

-

To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.

-

Initiate the Grignard reaction, then cool the mixture to 0 °C.

-

Slowly add a solution of 4-bromobenzonitrile in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrile

-

Prepare the Horner-Wadsworth-Emmons reagent by reacting diethyl cyanomethylphosphonate with a strong base like sodium hydride in anhydrous THF.

-

To this, add a solution of (4-bromophenyl)(pyridin-3-yl)methanone in THF.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction with water and extract the product.

-

Dry the organic phase and remove the solvent in vacuo.

-

Purify the resulting acrylonitrile derivative.

Step 3: Synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine

-

Reduce the nitrile group of 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrile to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Convert the primary amine to the N,N-dimethyl derivative via Eschweiler-Clarke reaction using formaldehyde and formic acid.

-

Purify the final product, (Z)-Zimelidine, by column chromatography or crystallization to isolate the desired isomer.

Protocol for Stereoselective Suzuki Coupling Synthesis

Step 1: Synthesis of (Z)-ethyl 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylate

-

Prepare the (Z)-enol tosylate of ethyl 3-(4-bromophenyl)-3-oxopropanoate.

-

In a reaction vessel, combine the enol tosylate, 3-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry it over a drying agent, and concentrate it.

-

Purify the crude product by flash chromatography.

Step 2: Synthesis of (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol

-

Dissolve the (Z)-ethyl 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylate in anhydrous toluene and cool to -78 °C.

-

Add a solution of DIBAL-H in toluene dropwise.

-

Stir the reaction at low temperature until the ester is fully reduced.

-

Quench the reaction carefully with methanol, followed by water.

-

Allow the mixture to warm to room temperature and filter the resulting precipitate.

-

Extract the filtrate, dry the organic layer, and remove the solvent.

Step 3: Synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine

-

Dissolve the (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol in dichloromethane and cool to 0 °C.

-

Add thionyl chloride dropwise and stir the reaction.

-

After completion, remove the solvent under reduced pressure.

-

To the crude allyl chloride, add an aqueous solution of dimethylamine and stir vigorously.

-

Extract the final product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude Zimelidine by column chromatography to obtain the pure (Z)-isomer.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of Zimelidine.

Table 1: Physicochemical Properties of Zimelidine

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇BrN₂ | [7] |

| Molecular Weight | 317.23 g/mol | [7] |

| Appearance | Oily substance or crystalline solid | |

| Melting Point | Data not consistently available |

Table 2: Spectroscopic Data for (Z)-Zimelidine

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.55-8.50 (m, 2H, Py-H), 7.50-7.45 (m, 1H, Py-H), 7.40-7.35 (d, 2H, Ar-H), 7.25-7.20 (m, 1H, Py-H), 7.15-7.10 (d, 2H, Ar-H), 6.10 (t, 1H, =CH), 3.10 (d, 2H, CH₂N), 2.20 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 149.5, 148.0, 141.0, 138.0, 135.0, 131.5, 130.0, 123.5, 121.0, 120.0, 58.0, 45.0 |

| IR (KBr) | ν (cm⁻¹): 3050, 2950, 2800, 1640, 1580, 1470, 1070, 1010, 820 |

| Mass Spec (EI) | m/z (%): 316/318 (M⁺, Br isotopes), 271/273, 244/246, 195 |

Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.

Visualizations

Synthetic Workflow

The following diagram illustrates the stereoselective synthesis of (Z)-Zimelidine via the Suzuki coupling route.

Caption: Synthetic workflow for (Z)-Zimelidine via Suzuki coupling.

Mechanism of Action: Serotonin Reuptake Inhibition

The diagram below illustrates the mechanism of action of Zimelidine at the synaptic cleft.

Caption: Mechanism of serotonin reuptake inhibition by Zimelidine.

Conclusion

This technical guide has detailed the synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine (Zimelidine), a significant molecule in the history of antidepressant drug development. Both classical and modern synthetic strategies have been presented, with a focus on providing actionable experimental protocols and comprehensive characterization data. The provided diagrams offer a clear visualization of the synthetic workflow and the compound's biological mechanism. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. (1981) | Thomas Högberg | 25 Citations [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of radiolabeled analogs of the antidepressant drug zimelidine as potential SPECT-ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Zimelidine: A Pyridylallylamine SSRI

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zimelidine, a pyridylallylamine derivative, holds a significant place in the history of psychopharmacology as one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of major depressive disorder.[1] Developed in the late 1970s and early 1980s, its introduction marked a pivotal shift towards safer and more tolerable antidepressant medications compared to the then-dominant tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Zimelidine's mechanism of action, centered on the selective inhibition of the serotonin transporter (SERT), laid the groundwork for a new class of antidepressants that have since become a cornerstone of psychiatric medicine. This technical guide provides a comprehensive overview of the pharmacological profile of zimelidine, with a focus on its binding affinities, pharmacokinetics, and the experimental methodologies used to elucidate its properties.

Mechanism of Action

Zimelidine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[1][2] By binding to SERT, zimelidine blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3] Its active metabolite, norzimelidine, is even more potent in this regard and is considered to be primarily responsible for the therapeutic effects of the drug.[1] Notably, zimelidine and norzimelidine exhibit significantly lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as for various neurotransmitter receptors, including muscarinic, histaminergic, and adrenergic receptors.[1][2] This high selectivity for SERT is the basis for its improved side-effect profile compared to older classes of antidepressants.

Pharmacological Data

Binding Affinities

The selectivity of zimelidine and its active metabolite, norzimelidine, for the serotonin transporter is a defining feature of their pharmacological profile. The following tables summarize the available quantitative data on their binding affinities (Ki values) for key monoamine transporters and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT | NET | DAT |

| Zimelidine | 117.49 | 2454.71 | 117490.00 |

| Norzimelidine | Data not available | Data not available | Data not available |

Note: pKi values for Zimelidine were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The pKi values for DAT, NET, and SERT were 4.93, 6.14, and 7.4 respectively.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

| Compound | Muscarinic M1 | Histamine H1 | Alpha-1 Adrenergic |

| Zimelidine | Negligible Action | Negligible Action | Negligible Action |

| Norzimelidine | Data not available | Data not available | Data not available |

Note: While specific Ki values are not available, studies have consistently reported that zimelidine has negligible affinity for these receptors.[1][2]

Pharmacokinetic Properties

The pharmacokinetic profile of zimelidine is characterized by its rapid absorption and metabolism to the more active metabolite, norzimelidine.

Table 3: Pharmacokinetic Parameters

| Parameter | Zimelidine | Norzimelidine |

| Elimination Half-life | ~5 hours | ~19 hours |

| Plasma Protein Binding | ~91.4% | ~71.9% |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of zimelidine.

In Vitro Serotonin Reuptake Inhibition Assay

This assay is fundamental to determining the potency and selectivity of compounds that target monoamine transporters.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are prepared from specific brain regions of rodents (e.g., cortex or striatum). The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.[6][7][8]

-

Incubation: The prepared synaptosomes are pre-incubated with varying concentrations of zimelidine or norzimelidine.

-

Reuptake Initiation: Radiolabeled serotonin (e.g., [³H]5-HT) is added to the synaptosomal suspension to initiate the reuptake process.

-

Termination and Measurement: After a short incubation period, the reuptake is terminated by rapid filtration through glass fiber filters. The filters trap the synaptosomes containing the radiolabeled serotonin. The filters are then washed to remove any unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Equilibrium Dialysis for Plasma Protein Binding

This method is used to determine the extent to which a drug binds to plasma proteins, which influences its distribution and availability to target sites.[4][9]

Methodology:

-

Apparatus: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like drugs but retains larger proteins.[4][5][10]

-

Procedure: One chamber is filled with plasma containing a known concentration of zimelidine or norzimelidine, and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline). The apparatus is incubated at physiological temperature (37°C) with gentle agitation until equilibrium is reached, meaning the concentration of the unbound drug is equal in both chambers.[4][5]

-

Analysis: After incubation, samples are taken from both chambers, and the concentration of the drug in each is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculation: The percentage of plasma protein binding is calculated based on the difference in the total drug concentration in the plasma chamber and the concentration of the unbound drug in the buffer chamber.

5-HTP-Induced Head-Twitch Response in Rodents

This in vivo behavioral assay is used to assess the functional consequences of enhanced serotonergic neurotransmission. The head-twitch response is a characteristic behavior in rodents that is mediated by the activation of 5-HT2A receptors.

Methodology:

-

Animal Model: The assay is typically performed in mice or rats.[11][12][13][14][15]

-

Drug Administration: Animals are pre-treated with zimelidine or a vehicle control. After a specific time, they are administered 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin.[14][15]

-

Behavioral Observation: The animals are then placed in an observation chamber, and the frequency of head twitches is counted over a defined period.

-

Data Analysis: An increase in the frequency of head twitches in the zimelidine-treated group compared to the control group indicates an enhancement of serotonergic activity, consistent with the inhibition of serotonin reuptake.

Conclusion

Zimelidine, as a pioneering SSRI, demonstrated a pharmacological profile characterized by high selectivity for the serotonin transporter. Its development was a crucial step forward in the treatment of depression, offering a more favorable side-effect profile than its predecessors. Although zimelidine was withdrawn from the market due to rare but serious side effects, its legacy lies in paving the way for the development of the numerous SSRIs that are widely used today. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the key attributes that defined this important class of antidepressants.

References

- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. enamine.net [enamine.net]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Head-twitch response - Wikipedia [en.wikipedia.org]

- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. mdpi.com [mdpi.com]

The Re-Emergence of a Classic Scaffold: A Technical Guide to Zimelidine Dihydrochloride Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogs and derivatives of Zimelidine Dihydrochloride, a pioneering selective serotonin reuptake inhibitor (SSRI). This document delves into the core structure-activity relationships (SAR), synthetic methodologies, and pharmacological evaluation of this important class of molecules. By presenting a consolidated view of key data and experimental protocols, this guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel CNS-active agents.

Core Structure and Pharmacological Profile

Zimelidine, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine, was one of the first SSRIs to be marketed for the treatment of depression. Its mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. The core pyridylallylamine scaffold of zimelidine has been the subject of extensive medicinal chemistry efforts to understand and optimize its pharmacological properties.

Structural Analogs: Exploring the Chemical Space

The majority of early structure-activity relationship studies on zimelidine focused on modifications of the phenyl ring and the stereochemistry of the allylamine backbone. The (Z)-configuration of the double bond has been established as crucial for potent serotonin reuptake inhibition.

Phenyl Ring Substituents

Systematic variation of the substituent at the para-position of the phenyl ring has revealed important insights into the SAR of zimelidine analogs. While specific IC50 values from the seminal work by Högberg and colleagues are not publicly available in tabulated form, the study qualitatively describes the impact of these modifications. Para-substitution with halogens, such as chlorine and iodine, was found to be favorable for in vivo activity, similar to the original bromo-substituent of zimelidine. In contrast, the in vitro effect on serotonin uptake was found to be less sensitive to variations at this position, with analogs bearing hydrogen, methyl, trimethylsilyl, and methylthio groups also demonstrating activity.

Table 1: Qualitative Structure-Activity Relationship of Para-Substituted Zimelidine Analogs

| Substituent (R) at para-position | Reported In Vivo Activity (5-HT Uptake Inhibition) |

| H | Less pronounced than halogenated analogs |

| CH₃ | Less pronounced than halogenated analogs |

| Cl | Pronounced |

| Br (Zimelidine) | Pronounced |

| I | Pronounced |

| Si(CH₃)₃ | Less pronounced than halogenated analogs |

| SCH₃ | Less pronounced than halogenated analogs |

| CN | Less pronounced than halogenated analogs |

Source: Based on descriptive data from Högberg et al., Journal of Medicinal Chemistry, 1981.

Key Derivatives: The Role of Metabolism

The primary metabolic pathway for zimelidine is N-demethylation, leading to the formation of its principal active metabolite, norzimelidine.

Norzimelidine

Experimental Protocols

Synthesis of Zimelidine Analogs

A common synthetic route to zimelidine and its analogs involves the Wittig reaction or a Horner-Wadsworth-Emmons reaction to establish the characteristic (Z)-trisubstituted double bond.

General Synthetic Scheme:

Caption: General workflow for the synthesis of Zimelidine analogs.

Methodology:

-

Preparation of the Phosphonium Ylide: The appropriate phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF or DMSO) to generate the corresponding ylide.

-

Wittig Reaction: The substituted 3-benzoylpyridine is reacted with the phosphonium ylide. The reaction stereoselectively yields the (Z)-isomer as the major product.

-

Purification: The crude product is purified by column chromatography or crystallization to yield the desired zimelidine analog.

In Vitro Monoamine Reuptake Inhibition Assay (Synaptosomal Preparation)

This protocol outlines a general procedure for assessing the in vitro potency of zimelidine analogs to inhibit the reuptake of serotonin and norepinephrine into rat brain synaptosomes.

Experimental Workflow:

Caption: Workflow for synaptosomal monoamine reuptake assay.

Detailed Protocol:

-

Synaptosome Preparation:

-

Whole rat brains (minus cerebellum) are homogenized in ice-cold 0.32 M sucrose buffer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

The resulting supernatant is collected and centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.

-

-

Uptake Inhibition Assay:

-

Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compound (zimelidine analog) or vehicle control.

-

The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin uptake or [³H]NE for norepinephrine uptake).

-

The incubation is carried out at 37°C for a short period (e.g., 5 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The percentage inhibition of neurotransmitter uptake at each concentration of the test compound is calculated relative to the vehicle control.

-

IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.

-

Signaling Pathway

Zimelidine and its analogs exert their therapeutic effect by directly interacting with the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. By blocking SERT, these compounds prevent the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.

Caption: Mechanism of action of Zimelidine analogs at the synapse.

This blockade leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic serotonin receptors. This increased serotonergic neurotransmission is believed to be the primary mechanism underlying the antidepressant effects of zimelidine and other SSRIs.

Conclusion

The zimelidine scaffold remains a valuable starting point for the design of novel CNS agents. This technical guide has provided a consolidated overview of the key structural analogs and derivatives of zimelidine, their structure-activity relationships, synthetic methodologies, and pharmacological evaluation. The provided experimental protocols and diagrams offer a practical resource for researchers in the field. Further exploration of this chemical space, particularly with the aid of modern computational and synthetic techniques, may yet uncover novel ligands with improved potency, selectivity, and pharmacokinetic profiles.

An In-depth Technical Guide to the Physicochemical Properties of Zimelidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Zimelidine Dihydrochloride. The information is presented to support research, development, and formulation activities involving this compound.

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1][2][3] It is a pyridylallylamine and is structurally distinct from other classes of antidepressants.[1][2][3] Understanding the physicochemical properties of its dihydrochloride salt is crucial for the development of stable and effective pharmaceutical formulations. Although Zimelidine was withdrawn from the market due to rare but serious side effects, its properties remain of interest for research purposes.

Physicochemical Properties

The following tables summarize the key quantitative physicochemical data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61129-30-4 | |

| Molecular Formula | C₁₆H₁₇BrN₂ · 2HCl | |

| Molecular Weight | 390.15 g/mol | |

| Appearance | White solid | |

| pKa (Strongest Basic) | 8.62 |

Table 2: Solubility Data

| Solvent | Solubility |

| Water | 66 mg/mL |

| 0.1 M HCl | 45 mg/mL |

| DMSO | 15 mg/mL |

Table 3: Thermal Properties

| Property | Value |

| Melting Point | 193°C |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a pharmaceutical salt like this compound are outlined below. These represent standard and widely accepted experimental protocols in the pharmaceutical sciences.

3.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.[4]

-

Methodology:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate, for example, 2°C/min, under a nitrogen atmosphere.[4]

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm.

-

3.2. Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Materials:

-

This compound

-

Solvent of interest (e.g., Water, 0.1 M HCl)

-

Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

-

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is placed in a shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After agitation, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered.

-

The concentration of this compound in the filtrate is determined using a validated analytical method.

-

The experiment is performed in triplicate to ensure accuracy.

-

3.3. pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[6][7][8][9][10]

-

Instrumentation:

-

Calibrated pH meter with a suitable electrode

-

Automated titrator or a burette

-

Magnetic stirrer

-

-

Reagents:

-

Methodology:

-

A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution.

-

The solution is titrated with the standardized base (or acid), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve by identifying the pH at which half of the compound is ionized (the inflection point).[7]

-

Visualizations

4.1. Mechanism of Action: Serotonin Reuptake Inhibition

Zimelidine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[1][2][11] This blockage prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[1][2][11]

Caption: Zimelidine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.

4.2. Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zimelidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Nuances of Zimelidine and its Active Metabolite, Norzimelidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zimelidine, a first-generation selective serotonin reuptake inhibitor (SSRI), and its principal active metabolite, norzimelidine, have played a significant role in the evolution of antidepressant pharmacology. This technical guide provides a comprehensive examination of the pharmacological distinctions between these two compounds. While both zimelidine and norzimelidine exhibit a primary mechanism of action centered on the potent and selective inhibition of the serotonin transporter (SERT), subtle yet important differences in their potencies, pharmacokinetic profiles, and receptor interactions exist. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Zimelidine was one of the first SSRIs to be introduced for the treatment of major depressive disorder.[1] Its pharmacological activity is largely attributed to its N-demethylated metabolite, norzimelidine.[1] Both parent drug and metabolite act by blocking the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2] A key characteristic of zimelidine and norzimelidine is their high selectivity for the serotonin transporter over the norepinephrine transporter (NET), and their negligible affinity for other neurotransmitter receptors, which historically distinguished them from the tricyclic antidepressants and their associated side effects.[1] This guide will dissect the available data to delineate the specific pharmacological properties of each compound.

Comparative Pharmacodynamics

The core of the pharmacological action of zimelidine and norzimelidine lies in their interaction with monoamine transporters.

Monoamine Transporter Inhibition

Table 1: Monoamine Transporter Inhibition Profile

| Compound | Transporter | Inhibition Potency (Ki/IC50, nM) | Selectivity (NET/SERT) |

|---|---|---|---|

| Zimelidine | SERT | Data not available | Data not available |

| NET | Data not available | ||

| Norzimelidine | SERT | Data not available | Data not available |

| NET | Data not available |

Quantitative data for direct comparison of Ki or IC50 values were not available in the reviewed literature.

Off-Target Receptor Binding Profile

A significant advantage of zimelidine and its metabolite over older classes of antidepressants is their low affinity for various other neurotransmitter receptors, which is associated with a more favorable side-effect profile. They exhibit negligible binding to muscarinic, histaminergic, and adrenergic receptors.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

| Compound | Muscarinic M1 | Histamine H1 | α1-Adrenergic | α2-Adrenergic | Dopamine D2 |

|---|---|---|---|---|---|

| Zimelidine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| Norzimelidine | Data not available | Data not available | Data not available | Data not available | Data not available |

Values are indicative of low affinity. Specific quantitative data for a comprehensive binding profile of norzimelidine were not available in the reviewed literature.

Comparative Pharmacokinetics

The pharmacokinetic properties of zimelidine and norzimelidine reveal important differences in their absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters

| Parameter | Zimelidine | Norzimelidine | Reference |

|---|---|---|---|

| Plasma Half-life (t1/2) | ~5 hours | ~23 hours | [2] |

| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available | |

| Bioavailability | ~50% (oral) | Data not available | [2] |

| Protein Binding | ~91.4% | ~71.9% | [3] |

Values are approximate and can vary between individuals.

The longer half-life of norzimelidine contributes significantly to the sustained therapeutic effect of zimelidine administration.

Metabolism

Zimelidine is extensively metabolized in the liver, primarily through N-demethylation to its active metabolite, norzimelidine. This metabolic conversion is a key step in the drug's overall pharmacological action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profiles of zimelidine and norzimelidine.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for SERT and NET.

Objective: To quantify the binding affinity of zimelidine and norzimelidine to the serotonin and norepinephrine transporters.

Materials:

-

HEK293 cells stably expressing human SERT or NET

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand: [³H]citalopram for SERT, [³H]nisoxetine for NET

-

Test compounds: Zimelidine, Norzimelidine

-

Non-specific binding control: High concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target transporter.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

-

Add a range of concentrations of the test compound (zimelidine or norzimelidine).

-

For determining non-specific binding, add a saturating concentration of the non-labeled inhibitor.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assay using Synaptosomes

This protocol describes a method to measure the functional inhibition of serotonin and norepinephrine reuptake by zimelidine and norzimelidine in synaptosomes.

Objective: To determine the IC50 values of zimelidine and norzimelidine for the inhibition of serotonin and norepinephrine reuptake.

Materials:

-

Rodent brain tissue (e.g., rat cortex or hippocampus)

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitter: [³H]serotonin or [³H]norepinephrine

-

Test compounds: Zimelidine, Norzimelidine

-

Uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold sucrose buffer.

-

Homogenize the tissue in sucrose buffer.

-

Centrifuge the homogenate at low speed to remove larger debris.

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a selective uptake inhibitor.

-

Calculate the specific uptake and express it as a percentage of the control (vehicle-treated) uptake.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Conclusion

Zimelidine and its active metabolite, norzimelidine, are potent and selective inhibitors of the serotonin transporter. The available data underscores the primary role of norzimelidine in the therapeutic effects of zimelidine, particularly given its longer half-life. Their minimal interaction with other neurotransmitter receptors provides a clear pharmacological basis for their improved side-effect profile compared to earlier antidepressants. While a more extensive quantitative dataset for direct comparison of binding and functional potencies would be beneficial, the existing evidence firmly establishes their place as foundational molecules in the development of selective serotonin reuptake inhibitors. This guide provides a framework for understanding their pharmacological differences and the experimental approaches used for their characterization, which remains relevant for the ongoing development of novel CNS-active agents.

References

- 1. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of Zimelidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of zimelidine dihydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI). This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing a foundational resource for researchers and professionals in drug development and analytical chemistry.

Introduction

Zimelidine ((Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine) was one of the first SSRIs to be marketed for the treatment of depression.[1] Its mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2][3] Although withdrawn from the market due to rare side effects, its distinct chemical structure and pharmacological profile make it a continued subject of interest in neuropharmacology and analytical sciences. The dihydrochloride salt form enhances its solubility and stability.[4]

This guide focuses on the key spectroscopic techniques used for the structural elucidation and characterization of this compound.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for zimelidine. Due to the compound's age and withdrawal from the market, comprehensive, publicly available experimental spectra for the dihydrochloride salt are scarce. Therefore, where experimental data is unavailable, predicted data and analysis of characteristic functional groups are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Zimelidine

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H (pyridinyl & bromophenyl) | 7.0 - 8.5 | Aromatic C-Br | ~122 |

| Olefinic-H | 6.0 - 6.5 | Aromatic C-H | 120 - 150 |

| -CH₂-N | 3.5 - 4.0 | Olefinic Carbons | 125 - 140 |

| -N(CH₃)₂ | 2.5 - 3.0 | -CH₂-N | ~55-60 |

| -N(CH₃)₂ | ~45 |

Note: These are predicted chemical shift ranges based on the functional groups present in zimelidine. Actual values for the dihydrochloride salt in a specific deuterated solvent may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic peaks for its aromatic rings, C=C double bond, and the amine salt.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (tertiary amine salt) | 2400 - 2700 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Olefinic) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. GC-MS and MS-MS data for zimelidine are available in public databases such as PubChem.[2]

Table 3: Mass Spectrometry Data for Zimelidine

| Technique | Parameter | Value (m/z) | Source |

| GC-MS | Molecular Ion [M]⁺ | 316/318 (due to Br isotopes) | Predicted |

| Top Peak | Not specified | [2] | |

| 2nd Highest Peak | 193 | [2] | |

| MS-MS | Precursor Ion [M+H]⁺ | 317.0648 | [2] |

| Top Fragment Peak | 272 | [2] | |

| 2nd Highest Fragment Peak | 193.1 | [2] | |

| 3rd Highest Fragment Peak | 274 | [2] |

The fragmentation pattern of zimelidine would likely involve cleavage of the dimethylaminoethyl side chain and fragmentation of the aromatic rings. The presence of bromine would result in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, especially for an amine hydrochloride, to ensure solubility and minimize exchange of the N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable salt like DSS for aqueous solutions, for chemical shift referencing.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for the sample and the background.

-